Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate
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Overview
Description
Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a triazine ring
Preparation Methods
The synthesis of Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate typically involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed solvent system under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neuronal sodium channels, similar to other triazine derivatives, thereby modulating neuronal activity and exerting anticonvulsant effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Methyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate can be compared with other triazine derivatives such as:
5,6-bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol: This compound shares a similar triazine core but differs in its functional groups, leading to different chemical properties and applications.
Pyrimido[4,5-d]pyrimidines: These compounds have a bicyclic structure with two fused pyrimidine rings, offering unique chemical reactivities and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
108734-86-7 |
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Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C21H21N3O5/c1-13(20(25)29-4)24-21(26)22-18(14-5-9-16(27-2)10-6-14)19(23-24)15-7-11-17(28-3)12-8-15/h5-13H,1-4H3 |
InChI Key |
JQRNRQMDIKNEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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